ETHYL 4-(4-AMINOPHENYL)BENZOATE, HCL
CAS No.: 1355247-33-4
Cat. No.: VC3028756
Molecular Formula: C15H16ClNO2
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1355247-33-4 |
|---|---|
| Molecular Formula | C15H16ClNO2 |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | ethyl 4-(4-aminophenyl)benzoate;hydrochloride |
| Standard InChI | InChI=1S/C15H15NO2.ClH/c1-2-18-15(17)13-5-3-11(4-6-13)12-7-9-14(16)10-8-12;/h3-10H,2,16H2,1H3;1H |
| Standard InChI Key | TVEQCKMBIAUZSV-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
| Canonical SMILES | CCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)N.Cl |
Introduction
Ethyl 4-(4-aminophenyl)benzoate hydrochloride is a synthetic organic compound that serves as a versatile intermediate in the synthesis of various pharmaceutical and research compounds. It belongs to the class of aromatic esters and amines, characterized by its molecular formula C15H16ClNO2 and a molecular weight of 277.75 g/mol. The compound's structure includes an ethyl ester group attached to a benzoate moiety, which is further substituted by an amino group at the para position. The hydrochloride form enhances its solubility and stability in various applications, making it a valuable compound in both research and industrial settings.
Synthesis Methods
The synthesis of ethyl 4-(4-aminophenyl)benzoate hydrochloride typically involves the esterification of 4-(4-aminophenyl)benzoic acid with ethanol in the presence of a suitable acid catalyst. Following esterification, the resulting ester is treated with hydrochloric acid to form the hydrochloride salt. On an industrial scale, continuous flow processes are often employed to enhance efficiency and yield. Automated reactors allow for precise control over reaction conditions, including temperature and pressure.
Biological Activity and Applications
Ethyl 4-(4-aminophenyl)benzoate hydrochloride is of interest in medicinal chemistry due to its structural similarity to known biologically active compounds. It has potential applications in studying enzyme interactions and protein modifications. The compound's ability to modulate enzyme activity makes it a candidate for therapeutic investigations.
Antimicrobial Activity
Compounds structurally similar to ethyl 4-(4-aminophenyl)benzoate exhibit antimicrobial properties. Studies have shown efficacy against various Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
Anti-Cholinesterase Activity
In vitro studies suggest that derivatives of para-aminobenzoic acid may inhibit acetylcholinesterase (AChE), indicating that ethyl 4-(4-aminophenyl)benzoate could also exhibit similar activity. This property makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's.
Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Ethyl 4-Aminobenzoate | Lacks biphenyl moiety | Local anesthetic |
| Ethyl 4-Nitrobenzoate | Contains nitro group | Antimicrobial |
| Methyl 4-(4-Aminophenyl)Benzoate | Methyl ester instead of ethyl | Potentially similar biological effects |
Research Findings and Future Directions
Ethyl 4-(4-aminophenyl)benzoate hydrochloride's unique combination of an amino group and a biphenyl structure imparts specific chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications. Further studies are needed to fully explore its therapeutic potential, particularly in areas such as antimicrobial and anti-cholinesterase activities.
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